molecular formula C29H38 B1315138 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene CAS No. 77308-48-6

1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene

Cat. No.: B1315138
CAS No.: 77308-48-6
M. Wt: 386.6 g/mol
InChI Key: JFZKLFKSJQUIBS-UHFFFAOYSA-N
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Description

1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a dibenzofluorene backbone with eight methyl substituents. This compound’s structure consists of fused aromatic and partially saturated rings, resulting in a rigid, hydrophobic framework. The methyl groups enhance steric bulk and lipophilicity, distinguishing it from simpler PAHs like benzo[a]pyrene or unsubstituted dibenzofluorenes .

Properties

IUPAC Name

5,5,8,8,16,16,19,19-octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),10,13,15(20)-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38/c1-26(2)9-11-28(5,6)24-16-20-18(14-22(24)26)13-19-15-23-25(17-21(19)20)29(7,8)12-10-27(23,3)4/h14-17H,9-13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZKLFKSJQUIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=C3CC4=CC5=C(C=C4C3=C2)C(CCC5(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504087
Record name 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77308-48-6
Record name 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Core Construction

The dibenzo[b,h]fluorene skeleton is constructed by fusing two benzene rings to a central fluorene moiety. This is often realized by:

Methylation Strategy

The octamethyl substitution pattern is introduced by:

  • Direct Methylation: Using strong methylating agents (e.g., methyl iodide) in the presence of bases like potassium carbonate or sodium hydride to alkylate active positions on the aromatic rings.

  • Stepwise Methylation: Sequential methylation steps may be necessary to achieve full substitution at all eight positions, controlling reaction conditions to avoid over-alkylation or side reactions.

Hydrogenation to Octahydro Derivative

  • Catalytic Hydrogenation: The partially saturated octahydro form is obtained by hydrogenating the aromatic rings under mild conditions (e.g., H2 gas at 1–5 atm pressure) using catalysts such as Pd/C or PtO2.

  • Selective Saturation: Reaction parameters are optimized to avoid full saturation or degradation of the methyl substituents.

Industrial Scale Considerations

  • Continuous Flow Reactors: For large-scale synthesis, continuous flow hydrogenation reactors improve safety and efficiency.

  • Catalyst Recycling: Use of heterogeneous catalysts allows for catalyst recovery and reuse.

  • Purification: Advanced chromatographic methods, including preparative HPLC or recrystallization, ensure high purity suitable for research or industrial applications.

Summary Table of Preparation Steps

Step Number Process Reagents/Catalysts Conditions Purpose
1 Starting Material Prep Aromatic hydrocarbons, methylating agents Ambient to reflux temperatures Provide precursors for cyclization
2 Cyclization AlCl3 or Pd catalyst Anhydrous, inert atmosphere Form dibenzo[b,h]fluorene core
3 Methylation Methyl iodide, K2CO3 or NaH Polar aprotic solvents, reflux Introduce methyl groups
4 Hydrogenation Pd/C or PtO2 catalyst, H2 gas 1–5 atm H2, room to moderate temp Saturate aromatic rings to octahydro form
5 Purification Chromatography, recrystallization Ambient Isolate pure compound

Research Findings and Optimization

  • Yield Optimization: Studies indicate that controlling the stoichiometry of methylating agents and reaction time is critical to maximize yield and minimize side products.

  • Catalyst Selection: Palladium on carbon (Pd/C) is preferred for hydrogenation due to its high activity and selectivity, with reaction times ranging from 4 to 12 hours depending on scale.

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate methylation steps, while non-polar solvents like toluene are favored for cyclization.

  • Temperature Control: Maintaining moderate temperatures (50–80 °C) during methylation prevents decomposition and over-alkylation.

  • Purity Assessment: Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any unsaturated bonds to saturated ones.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce halogenated derivatives .

Scientific Research Applications

1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene exerts its effects depends on its application:

    Electronic Applications: In materials science, its mechanism involves the delocalization of electrons across the aromatic system, contributing to its conductive properties.

    Biological Applications: When used in drug delivery, it may interact with cellular membranes or specific receptors, facilitating the transport of therapeutic agents.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight Substituents Ring System
Target Compound C₂₁H₃₀ 282.47 8 methyl groups Dibenzofluorene
12H-Dibenzo[b,h]fluorene C₂₁H₁₄ 266.34 None Dibenzofluorene
Dodecahydrotriphenylene C₁₈H₂₄ 240.38 None Triphenylene

Physicochemical Properties

The methyl groups profoundly alter physicochemical behavior:

  • Lipophilicity : The target’s predicted logP (~8.5) is significantly higher than 12H-dibenzofluorene (logP ~6.2), reducing aqueous solubility and enhancing membrane permeability .
  • Thermal Stability : Methylated PAHs generally exhibit higher thermal stability due to reduced ring strain and increased steric protection of reactive sites.

Table 2: Predicted Physicochemical Properties

Compound logP Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 8.5 <0.01 0 0
12H-Dibenzo[b,h]fluorene 6.2 0.1 0 0
SAHA (Reference) 3.1 High 2 3

Biological Activity

1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene (CAS Number: 77308-48-6) is a polycyclic aromatic hydrocarbon with potential biological activity. Its unique structure suggests various applications in medicinal chemistry and materials science. This article reviews the biological activities associated with this compound based on available literature and research findings.

  • Molecular Formula : C29H38
  • Molecular Weight : 386.612 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 480.7 ± 40.0 °C at 760 mmHg
  • LogP : 11.67 (indicating high lipophilicity)

Biological Activity Overview

The biological activity of octamethyl-dibenzo[b,h]fluorene derivatives has been explored in various contexts:

Antimicrobial Activity

Recent studies have indicated that compounds related to the fluorene structure exhibit significant antimicrobial properties. For instance:

  • O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives : These derivatives showed promising antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans. The study highlighted that the electron-withdrawing effects of substituents can enhance antimicrobial efficacy against both planktonic and biofilm states of bacteria .

Anticancer Potential

Fluorene derivatives have been investigated for their anticancer properties:

  • A study synthesized several derivatives of fluorenone and evaluated their cytotoxicity against various cancer cell lines. Some compounds exhibited notable antiproliferative activity by acting as topoisomerase inhibitors . The introduction of specific side chains significantly influenced their biological activity.

Antioxidant Properties

Fluorene-based compounds have also been reported to possess antioxidant activities. This property is essential for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Research Findings and Case Studies

StudyFindings
Irwin et al. (2004)Investigated the synthesis and biological activity of related fluorene derivatives; noted antimicrobial properties against Gram-positive bacteria .
Guilhemat et al. (1980)Explored structural modifications to enhance the biological activity of fluorene derivatives; identified key structural features that improve efficacy .
Recent Studies (2021)Highlighted the role of iron oxide nanoparticles in enhancing the antimicrobial activity of O-aryl-carbamoyl derivatives; demonstrated improved efficacy against biofilms .

Q & A

Q. What are the established synthetic pathways for 1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene, and what methodological challenges arise during its purification?

The synthesis typically involves multi-step cyclization and methylation reactions. A common approach includes Friedel-Crafts alkylation or Diels-Alder cycloaddition to construct the dibenzofluorene backbone, followed by exhaustive methylation using methyl halides under basic conditions. Key challenges include controlling regioselectivity during methylation and separating stereoisomers due to the compound’s octahydro structure. Purification often requires advanced techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases or recrystallization in non-polar solvents .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the methyl group positions and hydrogenation patterns. For instance, 13C^{13}\text{C} NMR can distinguish between methyl groups attached to sp3^3 vs. sp2^2 carbons. X-ray crystallography is recommended to resolve ambiguities in stereochemistry, particularly for the octahydro core. Comparative analysis with related fluorene derivatives (e.g., 9,9-dimethyl-9H-fluorene) can help identify spectral anomalies .

Q. What theoretical frameworks guide the study of this compound’s electronic and steric properties?

Density functional theory (DFT) calculations are widely used to model the compound’s electronic structure, focusing on the conjugation disruption caused by methyl substitution and hydrogenation. Steric effects from the eight methyl groups can be analyzed using molecular mechanics simulations to predict reactivity in catalytic or photophysical applications .

Advanced Research Questions

Q. How do contradictions in reported photophysical data (e.g., fluorescence quantum yields) for this compound arise, and what experimental controls can mitigate them?

Discrepancies often stem from solvent polarity effects, trace impurities, or variations in sample preparation (e.g., oxygen quenching in fluorescence studies). To address this, researchers should standardize degassing protocols, use ultra-high-purity solvents, and cross-validate results with time-resolved spectroscopy. Theoretical modeling of excited-state dynamics can further reconcile empirical data .

Q. What advanced separation technologies are suitable for isolating enantiomers or diastereomers of this compound, and how do they compare in efficiency?

Chiral resolution via simulated moving bed (SMB) chromatography offers scalability for enantiomer separation, while supercritical fluid chromatography (SFC) provides faster resolution for diastereomers. Method optimization should include screening of chiral selectors (e.g., cyclodextrins) and evaluation of column loading capacity. Comparative studies indicate SMB achieves >99% enantiomeric excess but requires higher initial capital investment .

Q. How can computational models predict the environmental persistence or toxicity of this compound, and what are their limitations?

Quantitative structure-activity relationship (QSAR) models can estimate biodegradation rates based on the compound’s hydrophobicity (logP) and steric accessibility of methyl groups. However, these models may underestimate photodegradation pathways due to the dibenzofluorene core’s UV absorption. Experimental validation via accelerated UV exposure tests is recommended to refine predictions .

Q. What strategies resolve discrepancies between experimental and computational data on the compound’s thermal stability?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) should be paired with molecular dynamics simulations to identify decomposition pathways. For instance, discrepancies in melting points may arise from polymorphic forms undetected in simulations. Multi-parametric optimization of force fields (e.g., AMBER vs. CHARMM) improves alignment between empirical and modeled data .

Methodological Recommendations

  • For synthesis: Prioritize inert-atmosphere reactions to prevent oxidation of the hydrogenated rings.
  • For characterization: Combine hyphenated techniques (e.g., LC-MS/MS) to detect trace byproducts.
  • For computational studies: Validate force fields against crystallographic data to ensure accuracy in steric and electronic predictions .

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